Diphenylthiophosphinic acid
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Overview
Description
Diphenylthiophosphinic acid, also known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTA is a thiophosphinic acid derivative that is widely used as a ligand in coordination chemistry. It has also been extensively studied for its biological and physiological effects, making it a promising compound for future research.
Mechanism of Action
The mechanism of action of Diphenylthiophosphinic acid is not fully understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. In addition, this compound has been shown to exhibit antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biological and physiological effects, including its anticancer and antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. In addition, this compound has been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using Diphenylthiophosphinic acid in laboratory experiments is its ease of synthesis and availability. This compound is a relatively inexpensive compound that can be synthesized using standard laboratory equipment. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are numerous future directions for research involving Diphenylthiophosphinic acid. One area of interest is the development of new catalytic applications for this compound, including its use in the synthesis of new materials. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry. Finally, more research is needed to explore the potential toxicity of this compound and its safety for use in various applications.
Synthesis Methods
Diphenylthiophosphinic acid can be synthesized through a variety of methods, including the reaction of diphenylphosphine with sulfur. Another method involves the reaction of diphenylphosphine with sulfur monochloride, followed by hydrolysis to yield this compound. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
Scientific Research Applications
Diphenylthiophosphinic acid has been extensively studied for its potential applications in various fields, including catalysis, materials science, and medicinal chemistry. As a ligand, this compound has been shown to form stable complexes with a wide range of metal ions, making it a promising candidate for catalytic applications. In addition, this compound has been used as a precursor for the synthesis of various materials, including metal sulfides and metal phosphides.
properties
CAS RN |
14278-72-9 |
---|---|
Molecular Formula |
C12H11OPS |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
hydroxy-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H11OPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,15) |
InChI Key |
UHFIMVQOGRRZRM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)S |
SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)O |
Other CAS RN |
14278-72-9 |
Origin of Product |
United States |
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